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molecular formula C12H10O2S B8779230 2-Methoxy-5-(thien-3-yl)benzaldehyde

2-Methoxy-5-(thien-3-yl)benzaldehyde

Cat. No. B8779230
M. Wt: 218.27 g/mol
InChI Key: HNSLDZHNYAQVMZ-UHFFFAOYSA-N
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Patent
US06417222B1

Procedure details

3 g of 5-bromo-2-anisaldehyde (0.014 mol) are dissolved in 45 ml of 1,2-dimethoxyethane and 2.68 g of 3-thiopheneboronic acid (0.021 mol) are added, followed by addition of aqueous 2N sodium carbonate solution (4.44 g, 0.042 mol) and a catalytic amount of tetrakis(triphenylphosphine)palladium (0.48 g, 4.19 10−4 mol). The reaction mixture is heated at 80° C. for 20 hours with stirring and is then cooled to room temperature and poured into water. The resulting mixture is extracted with ethyl acetate and the organic phase is washed with saturated aqueous sodium chloride solution. The resulting phase is dried over magnesium sulfate and then filtered, and the solvent is evaporated off under reduced pressure. The title product is isolated by chromatography on a column of silica (eluent: 94/6 cyclohexane/ethyl acetate). 2 g of a beige-colored solid are isolated.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step Two
Quantity
4.44 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.48 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[C:6]([CH:7]=[O:8])[C:5]([O:10][CH3:11])=[CH:4][CH:3]=1.[S:12]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13]1.C(=O)([O-])[O-].[Na+].[Na+].O>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:11][O:10][C:5]1[CH:4]=[CH:3][C:2]([C:14]2[CH:15]=[CH:16][S:12][CH:13]=2)=[CH:9][C:6]=1[CH:7]=[O:8] |f:2.3.4,^1:36,38,57,76|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C(C(C=O)=C1)OC
Name
Quantity
45 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
2.68 g
Type
reactant
Smiles
S1C=C(C=C1)B(O)O
Step Three
Name
Quantity
4.44 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0.48 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=O)C=C(C=C1)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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